molecular formula C11H12BrF3MgO2 B14893025 (2-sec-Butyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide

(2-sec-Butyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide

Cat. No.: B14893025
M. Wt: 337.42 g/mol
InChI Key: WASZPKCBFATXJQ-UHFFFAOYSA-M
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Description

(2-sec-butyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide, 0.50 M in THF: is a specialized organomagnesium compound used in various chemical reactions, particularly in organic synthesis. This compound is a Grignard reagent, which is known for its ability to form carbon-carbon bonds, making it a valuable tool in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (2-sec-butyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide typically involves the reaction of 2-sec-butyloxy-4-(trifluoromethoxy)phenyl bromide with magnesium metal in the presence of anhydrous tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the reaction mixture from reacting with moisture or oxygen. The general reaction scheme is as follows:

2-sec-butyloxy-4-(trifluoromethoxy)phenyl bromide+Mg(2-sec-butyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide\text{2-sec-butyloxy-4-(trifluoromethoxy)phenyl bromide} + \text{Mg} \rightarrow \text{this compound} 2-sec-butyloxy-4-(trifluoromethoxy)phenyl bromide+Mg→(2-sec-butyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The reaction is conducted in large reactors with precise control over temperature, pressure, and inert atmosphere to ensure high yield and purity. The product is then typically stored and transported in THF solution to maintain its stability.

Chemical Reactions Analysis

Types of Reactions: (2-sec-butyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

    Substitution Reactions: Can replace halides in organic compounds.

    Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions:

    Carbonyl Compounds: Aldehydes, ketones, esters.

    Electrophiles: Alkyl halides, aryl halides.

    Solvents: Anhydrous THF is commonly used to maintain the reactivity of the Grignard reagent.

Major Products:

    Alcohols: From reactions with carbonyl compounds.

    New Carbon-Carbon Bonds: From coupling reactions with electrophiles.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used to create complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: Involved in the synthesis of polymers and advanced materials.

Biology and Medicine:

    Drug Development: Utilized in the synthesis of intermediates for active pharmaceutical ingredients (APIs).

    Bioconjugation: Helps in the modification of biomolecules for research and therapeutic purposes.

Industry:

    Agrochemicals: Used in the synthesis of pesticides and herbicides.

    Fine Chemicals: Involved in the production of specialty chemicals for various industrial applications.

Mechanism of Action

The mechanism of action of (2-sec-butyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom acts as a Lewis acid, enhancing the nucleophilicity of the carbon atom bonded to it. This allows the compound to effectively form new carbon-carbon bonds, which is the basis for its use in organic synthesis.

Comparison with Similar Compounds

    Phenylmagnesium Bromide: A simpler Grignard reagent used for similar purposes.

    (4-Methoxyphenyl)magnesium Bromide: Another Grignard reagent with a methoxy group instead of a trifluoromethoxy group.

Uniqueness:

    Trifluoromethoxy Group: The presence of the trifluoromethoxy group in (2-sec-butyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide imparts unique electronic properties, making it more reactive in certain types of reactions compared to its analogs.

    Sec-Butyloxy Group: This group provides steric hindrance, which can influence the selectivity and outcome of reactions.

This compound’s unique structure and reactivity make it a valuable tool in both academic research and industrial applications.

Properties

Molecular Formula

C11H12BrF3MgO2

Molecular Weight

337.42 g/mol

IUPAC Name

magnesium;1-butan-2-yloxy-3-(trifluoromethoxy)benzene-6-ide;bromide

InChI

InChI=1S/C11H12F3O2.BrH.Mg/c1-3-8(2)15-9-5-4-6-10(7-9)16-11(12,13)14;;/h4,6-8H,3H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

WASZPKCBFATXJQ-UHFFFAOYSA-M

Canonical SMILES

CCC(C)OC1=[C-]C=CC(=C1)OC(F)(F)F.[Mg+2].[Br-]

Origin of Product

United States

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